4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
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Description
The compound “4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . The compound also contains a pyrrolidine ring, a benzothiadiazole ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one oxygen), a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, a benzothiadiazole ring, which is a fused ring system containing a benzene ring and a thiadiazole ring, and a sulfonyl group .Future Directions
The future directions for research on “4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfamethoxazole, target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
Based on its structural similarity to sulfamethoxazole, it can be hypothesized that it might inhibit the bacterial synthesis of folic acid, thereby preventing bacterial growth .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting this pathway, the compound prevents the bacteria from producing essential components for their growth and replication .
Pharmacokinetics
Similar compounds like sulfamethoxazole are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound could effectively stop the proliferation of bacteria .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-9-8-11(15-21-9)12-5-3-7-18(12)23(19,20)13-6-2-4-10-14(13)17-22-16-10/h2,4,6,8,12H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQOYBJRIPKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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